TPO agonist 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LGD-4665, también conocido como Totrombopag, GSK2285921 y SB559448, es un agonista oral del receptor de trombopoyetina. Es un agonista altamente selectivo y potente del receptor de trombopoyetina, que induce la diferenciación y proliferación de megacariocitos. Este compuesto se está desarrollando como un nuevo mimetico de trombopoyetina de molécula pequeña de última generación, con posible uso terapéutico en pacientes con trombocitopenia con diversas etiologías clínicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LGD-4665 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores para formar el producto final. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.

Métodos de producción industrial

La producción industrial de LGD-4665 probablemente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares farmacéuticos. Los métodos exactos utilizados en la producción industrial son propietarios y no están disponibles públicamente .

Análisis De Reacciones Químicas

Tipos de reacciones

LGD-4665 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula a sus formas reducidas.

Sustitución: Pueden ocurrir reacciones de sustitución, donde átomos o grupos específicos dentro de la molécula son reemplazados por otros átomos o grupos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran LGD-4665 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones de LGD-4665 dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir derivados oxidados o reducidos, así como análogos sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

Clinical Applications

TPO agonist 1 has several established clinical applications:

- Chronic Immune Thrombocytopenia (ITP) : this compound is primarily utilized in patients with chronic ITP who have not responded adequately to other treatments. Clinical trials have demonstrated that it significantly increases platelet counts, reducing bleeding risks and the need for rescue medications .

- Severe Aplastic Anemia : It has shown promise as a treatment option for patients with severe aplastic anemia who are refractory to first-line therapies. The agent helps stimulate platelet production, addressing one of the critical complications of this condition .

- Thrombocytopenia Associated with Hepatitis C Treatment : this compound is effective in managing thrombocytopenia resulting from interferon-based therapies for hepatitis C, allowing patients to continue their antiviral treatments without interruption due to low platelet counts .

- Periprocedural Thrombocytopenia : In patients with chronic liver disease undergoing procedures, this compound can help maintain adequate platelet levels, thus reducing the risk of bleeding complications .

Efficacy and Safety Profile

The efficacy of this compound has been well-documented through numerous randomized controlled trials. A meta-analysis involving over 1,126 patients indicated that TPO receptor agonists significantly improved both platelet response and durable response rates compared to placebo .

Safety Concerns : While generally well-tolerated, there are notable safety considerations:

- Increased risk of venous thromboembolism has been reported, necessitating careful patient selection and monitoring .

- Some patients may experience moderate to severe reticulin fibrosis; however, this is typically reversible upon discontinuation of therapy .

Case Study 1: Efficacy in ITP

A systematic review analyzed data from multiple studies on this compound use in ITP. Results showed a significant increase in platelet counts across diverse populations, with response rates exceeding 80% in some cohorts. The findings underscore its role as a second-line treatment option .

Case Study 2: Severe Aplastic Anemia

In a cohort study involving patients with severe aplastic anemia treated with this compound, researchers noted an improvement in platelet counts and overall survival rates compared to historical controls receiving standard therapy. This suggests a potential role for TPO agonists in this challenging clinical scenario .

Comparative Efficacy Table

| Indication | Efficacy Rate (%) | Safety Concerns |

|---|---|---|

| Chronic Immune Thrombocytopenia | 50-90 | Risk of venous thromboembolism |

| Severe Aplastic Anemia | Variable | Potential reticulin fibrosis |

| Thrombocytopenia in Hepatitis C | High | Monitoring required for therapy |

| Periprocedural Thrombocytopenia | High | Risk assessment needed |

Mecanismo De Acción

LGD-4665 ejerce sus efectos al unirse y activar el receptor de trombopoyetina. Esta activación conduce a la estimulación de las vías de transducción de señales que promueven la diferenciación y proliferación de megacariocitos, lo que da como resultado un aumento de la producción de plaquetas. Los objetivos moleculares y las vías involucradas incluyen el receptor de trombopoyetina y las moléculas de señalización descendentes .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares a LGD-4665 incluyen otros agonistas del receptor de trombopoyetina como:

- Romiplostim

- Eltrombopag

- Avatrombopag

Comparación

En comparación con otros agonistas del receptor de trombopoyetina, LGD-4665 es único en su biodisponibilidad oral y alta selectividad para el receptor de trombopoyetina. Ha demostrado un aumento proporcional a la dosis en los recuentos de plaquetas y un alto margen de seguridad en los estudios clínicos .

Actividad Biológica

Thrombopoietin (TPO) agonists, particularly TPO agonist 1 (also known as SB-497115), represent a significant advancement in the treatment of conditions like immune thrombocytopenia (ITP) by enhancing platelet production. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings.

TPO agonists function by binding to the thrombopoietin receptor (c-Mpl) on megakaryocytes, which leads to the activation of intracellular signaling pathways, primarily the JAK-STAT and MAP kinase pathways. This activation promotes megakaryocyte proliferation and differentiation, resulting in increased platelet production.

- SB-497115 is a small-molecule non-peptide TPO receptor agonist that selectively activates the TPO receptor without sharing sequence homology with endogenous TPO, differentiating it from other agonists like romiplostim and eltrombopag .

Efficacy in Clinical Studies

Clinical trials have demonstrated that TPO agonists significantly increase platelet counts in patients with chronic ITP. Here are key findings from various studies:

- Platelet Response Rates : In randomized controlled trials, platelet response rates for TPO agonists like SB-497115 range from 50% to 90% , depending on patient criteria and treatment protocols .

- Durable Responses : Approximately 30% of patients show sustained elevated platelet counts even after tapering off the drug, indicating a potential immunomodulatory effect .

Table 1: Summary of Clinical Trials Involving TPO Agonists

| Study Type | Number of Patients | Platelet Response Rate | Durable Response Rate |

|---|---|---|---|

| Randomized Controlled | 808 | 50%-90% | ~30% |

| Meta-analysis | 1126 | 3-fold increase vs. placebo | 8-fold increase vs. SoC |

Immunomodulatory Effects

TPO agonists not only stimulate platelet production but also exhibit immunomodulatory properties. Research indicates that treatment with TPO agonists can reduce anti-platelet antibody levels in ITP patients, suggesting a dual role in both increasing platelet counts and modulating the immune response .

Case Study 1: Efficacy of SB-497115 in ITP

In a murine model of ITP, administration of SB-497115 at a dosage of 10 µg/kg led to significant increases in platelet counts while concurrently reducing serum IgG anti-platelet antibodies. This suggests that TPO agonists may help alleviate autoimmune responses alongside promoting thrombopoiesis .

Case Study 2: Long-term Outcomes

A cohort study involving chronic ITP patients treated with SB-497115 revealed that many experienced long-term remission post-treatment. The study highlighted that patients maintained stable platelet counts for extended periods after discontinuation, supporting the hypothesis of an enduring immunomodulatory effect .

Safety and Tolerability

TPO agonists have generally been well-tolerated among patients. Commonly reported side effects include headaches and transient increases in liver enzymes; however, serious adverse events such as thromboembolism remain a concern but are infrequent .

Propiedades

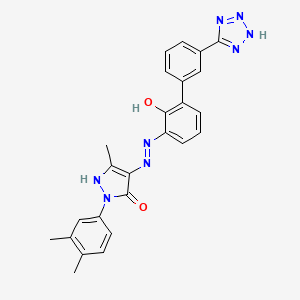

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSNQYHZCMCURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376592-42-6 |

Source

|

| Record name | TOTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.